molecular formula C8H10N4O2 B13296176 2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13296176
M. Wt: 194.19 g/mol
InChI Key: JWJPJNYSYCVVEJ-UHFFFAOYSA-N
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Description

2-Ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the ethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can form amino derivatives.

Scientific Research Applications

2-Ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antibacterial or antiviral effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its ethoxy group, which can be modified to create a variety of derivatives with potentially enhanced biological activities. Its versatility in undergoing different chemical reactions also makes it a valuable compound for further research and development.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-ethoxy-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O2/c1-3-14-8-10-7-9-6(13)4-5(2)12(7)11-8/h4H,3H2,1-2H3,(H,9,10,11,13)

InChI Key

JWJPJNYSYCVVEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=CC(=O)NC2=N1)C

Origin of Product

United States

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